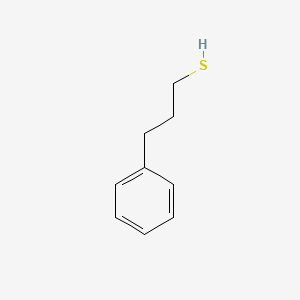

3-Phenylpropane-1-thiol

Description

Historical Context and Evolution of Thiol Chemistry Research

The study of thiols, organic compounds containing a sulfhydryl (-SH) group, has a rich history intertwined with the broader development of organic chemistry. Early investigations in the 19th century were often characterized by the foul odors associated with these sulfur-containing molecules, which are the sulfur analogs of alcohols. britannica.com The term "mercaptan," historically used for thiols, reflects their ability to capture mercury. Over time, research evolved from basic characterization to understanding the profound reactivity and utility of the thiol group.

A significant leap in thiol chemistry came with the discovery of self-assembled monolayers (SAMs) in the 1980s, where alkanethiols were found to spontaneously form highly ordered, crystalline-like layers on the surfaces of noble metals like gold. techconnect.orgsigmaaldrich.com This opened up new frontiers in surface chemistry, materials science, and nanotechnology, allowing for the precise control of surface properties. techconnect.org The driving forces behind this self-assembly include the strong affinity of sulfur for gold, forming a stable semi-covalent bond, and the van der Waals interactions between the alkyl chains. sigmaaldrich.com

The 20th and 21st centuries have witnessed an explosion in the applications of thiol chemistry, particularly with the advent of "click chemistry." The thiol-ene reaction, a radical-mediated addition of a thiol to a carbon-carbon double bond, is a prime example of a click reaction due to its high efficiency, lack of byproducts, and rapid progression to high yields. acs.org This has led to widespread use in polymer synthesis, bioconjugation, and materials modification. acs.org Modern synthetic methods for organosulfur compounds, including thiols, have also advanced significantly, with techniques like electrochemical synthesis offering greener and more efficient pathways. sioc-journal.cnnih.gov

Significance of 3-Phenylpropane-1-thiol within Organosulfur Chemistry

This compound, with its phenyl group and a flexible three-carbon alkyl chain terminating in a thiol group, holds a specific and important place within the field of organosulfur chemistry. Its structure allows it to serve as a valuable building block and a model compound in several areas of research.

One of the most prominent areas of its significance is in the study of self-assembled monolayers (SAMs) . The presence of the phenyl group allows for the investigation of π-π stacking interactions and their influence on the structure and stability of SAMs on gold surfaces. researchgate.net Researchers have synthesized derivatives of this compound to systematically study the effects of molecular structure on the packing, wetting properties, and thermal stability of these monolayers. For instance, derivatives of 2-phenylpropane-1,3-dithiol with varying numbers of alkoxy chains have been used to explore the relationship between headgroup and tailgroup packing densities in bidentate aromatic thiol SAMs. acs.orguh.edu These studies are crucial for designing functional surfaces with tailored properties for applications in electronics, sensors, and biocompatible materials. researchgate.net

Furthermore, this compound serves as a precursor in the synthesis of more complex organosulfur compounds . For example, it has been used in the microwave-assisted synthesis of 3- and 4-substituted-5-((3-phenylpropyl)thio)-4H-1,2,4-triazoles, a class of compounds with potential biological activities. dergipark.org.trscispace.comdergipark.org.tr The reactivity of its thiol group allows for its incorporation into a variety of molecular scaffolds, making it a versatile tool for synthetic chemists.

Below is a table summarizing some of the key properties of this compound:

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C9H12S | nih.gov |

| Molecular Weight | 152.26 g/mol | nih.gov |

| CAS Number | 24734-68-7 | nih.gov |

| Appearance | Clear, colorless liquid | chemsrc.com |

| Boiling Point | 109 °C @ 10.00 mm Hg | chemsrc.com |

Current Research Landscape and Emerging Trends in this compound Studies

The current research landscape involving this compound and its derivatives is characterized by its application in advanced materials and nanotechnology. An emerging trend is the use of this thiol in the synthesis and functionalization of nanoparticles . For instance, a derivative, (R/S)-2-amino-3-phenylpropane-1-thiol, has been employed to create chiral gold nanoclusters. psu.edu These functionalized nanoparticles exhibit unique chiroptical properties and enhanced hydrophilicity, making them promising candidates for applications in biosensing, catalysis, and in vivo nanosensors. psu.edu The thiol group's affinity for gold surfaces makes it an excellent ligand for stabilizing and modifying nanoparticles.

Another area of growing interest is the development of novel polymers and materials using thiol-ene click chemistry. Thiol-modified phenol (B47542) derivatives are being investigated for photopolymerizations to create materials with improved mechanical properties, such as those used in dental restoratives. beilstein-journals.org While not directly this compound, the fundamental studies on such thiol-ene reactions pave the way for the potential use of functionalized phenylpropanethiol monomers to introduce specific properties into polymers.

The synthesis of novel derivatives of this compound continues to be an active area of research. For example, phenylalanine derivatives bearing a hydroxamic acid moiety, which share structural similarities, have been synthesized and evaluated as quorum sensing inhibitors, highlighting the potential for discovering new bioactive molecules based on this structural motif. nih.gov

The following table presents some of the research applications and findings related to this compound and its derivatives:

| Research Area | Key Findings | Reference(s) |

| Self-Assembled Monolayers | Derivatives of 2-phenylpropane-1,3-dithiol form stable SAMs on gold, with stability influenced by the number of alkyl chains. | acs.orguh.edu |

| Nanoparticle Synthesis | Amino-functionalized derivatives like (R/S)-2-amino-3-phenylpropane-1-thiol are used to synthesize chiral gold nanoclusters with potential in sensing and catalysis. | psu.edu |

| Organic Synthesis | Used as a reactant in the microwave-assisted synthesis of substituted 1,2,4-triazoles. | dergipark.org.trscispace.comdergipark.org.tr |

Structure

3D Structure

Properties

IUPAC Name |

3-phenylpropane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSDGVJFDZRIBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179464 | |

| Record name | 3-Phenylpropane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24734-68-7 | |

| Record name | Benzenepropanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24734-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024734687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylpropane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpropane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENEPROPANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A56UF58KZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 Phenylpropane 1 Thiol and Its Derivatives

Catalytic Approaches in 3-Phenylpropane-1-thiol Synthesis

Direct catalytic synthesis of this compound can be approached through the hydrothiolation of suitable precursors. A key strategy involves the anti-Markovnikov addition of a thiolating agent to an unsaturated phenylpropane derivative. Catalytic systems, particularly those employing transition metals, are instrumental in achieving high regioselectivity and efficiency.

One relevant catalytic approach involves the use of water-soluble palladium nanoparticles for the anti-Markovnikov oxidation of allyl benzene. This reaction, conducted in water at room temperature, yields 3-phenylpropanal with high selectivity nih.govnsf.govnsf.gov. While this produces an aldehyde, this intermediate can be subsequently converted to the target thiol through reduction to the corresponding alcohol followed by substitution with a thiol group. The catalytic cycle for the oxidation involves the formation of a π-allyl palladium intermediate, which dictates the anti-Markovnikov regioselectivity nih.govnsf.gov.

Another catalytic route involves the hydrothiolation of 1,3-dienes, which can be adapted for the synthesis of allylic sulfides. Rhodium-catalyzed hydrothiolation, for instance, allows for the selective addition of a thiol to the more substituted double bond of a diene, offering a pathway to functionalized sulfur-containing molecules scispace.com. While not a direct synthesis of this compound, the principles of catalytic hydrothiolation are applicable. For example, a copper-N-heterocyclic carbene (NHC) complex supported on SBA-15 silica has been shown to be an efficient heterogeneous catalyst for the anti-Markovnikov hydrothiolation of alkynes and electron-deficient alkenes rsc.org. Such a system could potentially be adapted for the hydrothiolation of a suitable phenylpropane precursor.

The table below summarizes catalytic approaches relevant to the synthesis of this compound precursors.

| Catalyst System | Substrate | Product | Key Features |

| Water-soluble Pd nanoparticles | Allyl benzene | 3-Phenylpropanal | Anti-Markovnikov oxidation in water at room temperature nih.govnsf.govnsf.govresearchgate.net. |

| Rh-catalyst with JosiPhos ligands | 1,3-Dienes | Allylic sulfides | High chemo-, regio-, and enantiocontrol scispace.com. |

| Supported Cu-NHC complex | Alkynes and electron-deficient alkenes | Z-anti-Markovnikov isomers | Heterogeneous, recyclable catalyst with high activity and stereoselectivity rsc.org. |

| Nickel catalyst | Cinnamaldehyde | 3-Phenylpropan-1-ol | Catalytic hydrogenation google.com. |

Radical Addition and Thiol-Functionalization Strategies

The thiol-ene reaction is a powerful and versatile method for the formation of carbon-sulfur bonds and proceeds via a free-radical addition mechanism. This reaction is characterized by its high efficiency, stereoselectivity, and adherence to "click" chemistry principles, typically resulting in the anti-Markovnikov addition of a thiol to an alkene wikipedia.org.

The mechanism of the free-radical thiol-ene reaction involves three main stages: initiation, propagation, and termination wikipedia.org.

Initiation: A radical initiator, activated by heat or light, abstracts a hydrogen atom from the thiol (R-SH), generating a reactive thiyl radical (RS•) wikipedia.orgnih.gov.

Propagation: The thiyl radical adds to the alkene at the least substituted carbon atom, forming a more stable carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain reaction wikipedia.orgmasterorganicchemistry.com.

Termination: The reaction ceases when two radicals combine wikipedia.org.

This methodology can be directly applied to the synthesis of this compound by reacting allylbenzene with a suitable source of the thiol group, such as hydrogen sulfide or thioacetic acid wikipedia.orgresearchgate.netnih.gov. The anti-Markovnikov regioselectivity of the radical addition ensures the formation of the desired terminal thiol. The reaction is initiated by radical initiators, which can be peroxides or azo compounds, often activated by heat or UV light wikipedia.orggoogle.com.

The table below outlines the key aspects of the radical addition strategy for the synthesis of this compound.

| Reactants | Initiator | Product | Mechanism Highlights |

| Allylbenzene and Hydrogen Sulfide | Azo catalyst (e.g., alpha,alpha'-azodiisobutyronitrile) | This compound | Anti-Markovnikov addition via a free-radical chain reaction google.com. |

| Allylbenzene and Thioacetic Acid | Photoinitiator (e.g., DPAP) | S-(3-phenylpropyl) ethanethioate | Subsequent hydrolysis yields this compound researchgate.net. |

Microwave-Assisted Synthetic Routes for 3-Phenylpropyl-Substituted Thio-Heterocycles

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds ijpsjournal.commdpi.com. This methodology has been successfully applied to the synthesis of 3-phenylpropyl-substituted thio-heterocycles.

A notable example is the synthesis of 3- and 4-substituted-5-((3-phenylpropyl)thio)-4H-1,2,4-triazoles. In this procedure, a substituted 4H-1,2,4-triazole-3-thiol is reacted with (3-bromopropyl)benzene (B42933) in the presence of sodium hydroxide in isopropanol under microwave irradiation scispace.com. The use of a microwave synthesis system significantly reduces the reaction time compared to conventional heating methods ijpsjournal.commdpi.com.

The reaction conditions, including temperature, pressure, and irradiation time, are crucial for optimizing the yield of the desired product. For instance, in the synthesis of 3-(thiophen-2-ylmethyl)-4-amino-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole, the optimal conditions were found to be a temperature of 165°C, a pressure of 12.2 bar, and a reaction time of 45 minutes scispace.com. In contrast, the synthesis of 3-(2-bromophenyl)-4-phenyl-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole was most efficient with a shorter heating time of 30 minutes scispace.com.

The following table summarizes the microwave-assisted synthesis of specific 3-phenylpropyl-substituted thio-heterocycles.

| Starting Thiol | Reagent | Product | Reaction Conditions |

| 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | (3-Bromopropyl)benzene | 3-(thiophen-2-ylmethyl)-4-amino-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole | 165°C, 12.2 bar, 540 W, 45 min scispace.com |

| 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | (3-Bromopropyl)benzene | 3-(2-bromophenyl)-4-phenyl-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole | 165°C, 12.2 bar, 540 W, 30 min scispace.com |

Development of Precursors and Related Phenylpropane Compounds for Thiol Synthesis

The synthesis of this compound and its derivatives relies on the availability of suitable precursors. Several phenylpropane compounds serve as key starting materials for introducing the 3-phenylpropyl moiety.

Cinnamaldehyde: This α,β-unsaturated aldehyde is a versatile precursor. It can be catalytically hydrogenated to produce 3-phenylpropan-1-ol google.com. This alcohol can then be converted to a halide, such as (3-bromopropyl)benzene, which is a common alkylating agent for introducing the 3-phenylpropyl group onto a sulfur-containing nucleophile scispace.comsigmaaldrich.comchemicalbook.comnist.gov. Cinnamaldehyde itself can react with thiols, although the reaction often requires catalysis and may involve addition to the carbonyl group or conjugate addition to the double bond nih.gov.

3-Phenylpropan-1-ol: As mentioned, this alcohol is a key intermediate. It can be synthesized by the catalytic hydrogenation of cinnamaldehyde google.com. The conversion of 3-phenylpropan-1-ol to (3-bromopropyl)benzene can be achieved using standard brominating agents.

(3-Bromopropyl)benzene: This haloalkane is a crucial precursor for nucleophilic substitution reactions with thiols or thiol-containing heterocycles to form the desired thioethers or substituted thio-heterocycles scispace.comsigmaaldrich.com. It is typically synthesized from 3-phenylpropan-1-ol chemicalbook.com.

Allylbenzene: This unsaturated hydrocarbon is an ideal substrate for the anti-Markovnikov addition of a thiolating agent via a radical mechanism (thiol-ene reaction) to directly form this compound, as discussed in section 2.2 wikipedia.org.

The table below outlines the synthesis and utility of these key precursors.

| Precursor | Synthesis Method | Application in Thiol Synthesis |

| Cinnamaldehyde | Cross aldol condensation of benzaldehyde and acetaldehyde vedantu.com. Oxidation of phenylpropane derivatives google.comgoogle.com. | Can be reduced to 3-phenylpropan-1-ol, a precursor to (3-bromopropyl)benzene google.com. Can react directly with thiols under specific conditions nih.gov. |

| 3-Phenylpropan-1-ol | Catalytic hydrogenation of cinnamaldehyde google.com. | Can be converted to (3-bromopropyl)benzene for subsequent reaction with thiols chemicalbook.com. |

| (3-Bromopropyl)benzene | Bromination of 3-phenylpropan-1-ol chemicalbook.com. | Alkylating agent for thiols and thiol-containing heterocycles scispace.comsigmaaldrich.com. |

| Allylbenzene | - | Substrate for anti-Markovnikov radical addition of H₂S or thioacetic acid to yield this compound or its precursor wikipedia.orggoogle.com. |

Chemical Reactivity and Mechanistic Insights of 3 Phenylpropane 1 Thiol

Fundamental Reaction Mechanisms Involving the Thiol Group of 3-Phenylpropane-1-thiol

The thiol group (-SH) of this compound is the primary site of its chemical reactivity. Thiols are sulfur analogs of alcohols and exhibit distinct reactivity patterns. They are generally more acidic than their corresponding alcohols due to the larger size of the sulfur atom and the weaker S-H bond compared to the O-H bond. masterorganicchemistry.com This increased acidity facilitates the formation of the thiolate anion (RS⁻), which is a potent nucleophile. youtube.com

The nucleophilicity of the thiol and thiolate of this compound allows them to participate in a variety of fundamental organic reactions. The thiolate, being a strong nucleophile and a weak base, readily partakes in SN2 reactions with alkyl halides, leading to the formation of thioethers. masterorganicchemistry.com The thiol itself can also act as a nucleophile, for instance, in additions to polarized pi bonds like those in carbonyl compounds. youtube.com

Another key aspect of thiol chemistry is their susceptibility to oxidation. Mild oxidizing agents can convert thiols to disulfides (RSSR). This reaction is a crucial aspect of the biochemistry of the amino acid cysteine, which contains a thiol group. masterorganicchemistry.com The reactivity of the thiol group in this compound is thus characterized by its acidity, nucleophilicity, and redox behavior.

Thiol-Ene Photopolymerization: Kinetics and Mechanistic Studies

Thiol-ene photopolymerization is a "click" chemistry reaction involving the addition of a thiol to an alkene (ene). wikipedia.orgalfa-chemistry.com This reaction proceeds via a free-radical step-growth mechanism. acs.orgnih.gov The process is typically initiated by a photoinitiator that, upon exposure to UV light, generates radicals. These radicals then abstract a hydrogen atom from the thiol, creating a thiyl radical. wikipedia.org

The key steps in the thiol-ene photopolymerization mechanism are:

Initiation: A photoinitiator generates radicals upon UV irradiation.

Chain Transfer: The initiator radical abstracts a hydrogen from a thiol (R-SH), forming a thiyl radical (R-S•).

Propagation: The thiyl radical adds to an ene (C=C), forming a carbon-centered radical.

Chain Transfer: The carbon-centered radical abstracts a hydrogen from another thiol, regenerating a thiyl radical and forming the final thioether product. acs.orgresearchgate.net

Kinetic studies have shown that the rate of thiol-ene photopolymerization can be influenced by the structure of both the thiol and the ene. acs.org The reaction is generally very rapid and efficient. alfa-chemistry.comresearchgate.net In many systems, the chain transfer step, where the carbon-centered radical abstracts a hydrogen from a thiol, is the rate-limiting step. researchgate.net This leads to polymerization kinetics that are first-order with respect to the thiol concentration and zero-order with respect to the ene concentration. researchgate.net

The thiol-ene reaction is valued for its high yields, insensitivity to oxygen inhibition compared to other radical polymerizations, and the formation of homogeneous polymer networks. nih.govradtech.org

Nucleophilic Thiol-Yne Additions: Exploring Reaction Parameters and Stereoselectivity

The thiol-yne reaction, the addition of a thiol to an alkyne, can proceed through either a radical or a nucleophilic mechanism. wikipedia.orgnih.gov The nucleophilic thiol-yne addition, also known as a Michael addition, involves the attack of a nucleophilic thiolate on an activated alkyne. acs.orgbohrium.com This reaction is highly efficient and fulfills the criteria for a "click" reaction. nih.govacs.org

Several reaction parameters can influence the outcome of the nucleophilic thiol-yne addition:

Substrate: The presence of an electron-withdrawing group on the alkyne is crucial for activating it towards nucleophilic attack. nih.govacs.org

Catalyst: The reaction is often catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. acs.org

Solvent: A wide range of solvents can be used, and the reaction can even proceed in aqueous conditions. acs.org

A significant feature of the nucleophilic thiol-yne reaction is the potential for stereoselectivity, leading to the formation of either (E)- or (Z)-alkenyl sulfide products. wikipedia.org The stereochemical outcome can be controlled by judicious selection of the base catalyst, temperature, and solvent. nih.govacs.org For instance, certain amine catalysts can favor the formation of one stereoisomer over the other. acs.org This control over stereochemistry is a powerful tool in the synthesis of polymers and other advanced materials with specific properties. acs.org

| Reaction Parameter | Influence on Thiol-Yne Addition |

|---|---|

| Substrate (Alkyne) | Requires an electron-withdrawing group for activation. |

| Catalyst (Base) | Generates the highly nucleophilic thiolate anion. |

| Solvent | A broad scope of solvents can be utilized, including aqueous media. |

| Stereoselectivity | Can be controlled by the choice of catalyst, temperature, and solvent to yield specific E/Z isomers. |

Redox Chemistry and Thiol-Electrophile Interactions in Organic Systems

The redox chemistry of thiols is a cornerstone of their function in both chemical and biological systems. The thiol group can be oxidized to a range of sulfur-containing functional groups, with the disulfide being the most common product of mild oxidation. masterorganicchemistry.comresearchgate.net This reversible disulfide formation is a key regulatory mechanism in proteins. Stronger oxidizing agents can further oxidize thiols to sulfenic, sulfinic, and sulfonic acids.

Thiols and, more potently, thiolates are soft nucleophiles that readily react with soft electrophiles. researchgate.net This reactivity is central to many biological processes and is also exploited in synthetic organic chemistry. researchgate.net Electrophiles are electron-deficient species that form covalent bonds with electron-rich nucleophiles. researchgate.net

In organic systems, the interaction of thiols with electrophiles is a common strategy for forming carbon-sulfur bonds. rsc.org The high nucleophilicity of the thiolate allows it to react with a wide variety of electrophiles, including alkyl halides, epoxides, and Michael acceptors. nih.gov The Hard and Soft Acids and Bases (HSAB) theory provides a framework for understanding these interactions, predicting that soft nucleophiles like thiolates will preferentially react with soft electrophiles. researchgate.net

Transition Metal-Free Vinylation Reactions of Thiols

The formation of vinyl sulfides is an important transformation in organic synthesis. While traditionally accomplished using transition metal catalysis, there is growing interest in developing transition metal-free methods. rsc.org One such approach involves the electrophilic vinylation of thiols. nih.govnih.gov

Recent research has demonstrated the use of hypervalent iodine reagents, specifically vinylbenziodoxolones (VBX), for the efficient vinylation of a variety of thiols, including aromatic and aliphatic ones. nih.govnih.govresearchgate.net This methodology offers several advantages:

It proceeds under mild, transition metal-free conditions. nih.govnih.gov

It exhibits high functional group tolerance. nih.gov

The reaction provides excellent stereoselectivity, predominantly yielding the E-alkenyl sulfide product. nih.govnih.gov

Applications and Functional Materials Derived from 3 Phenylpropane 1 Thiol

Role in Pharmaceutical Synthesis and Drug Intermediate Development

The thiol functional group is a key feature in many biologically active molecules, and 3-Phenylpropane-1-thiol serves as an important intermediate in the synthesis of novel pharmaceutical compounds. Its structure can be incorporated into larger molecules to modulate their interaction with biological targets.

One notable example is the synthesis of (2S,5S)-1-((S)-3-mercapto-2-methylpropanoyl)-5-(3-phenylpropylthio)pyrrolidine-2-carboxylic acid (CHEMBL443353). This complex molecule, which features the distinct 3-phenylpropylthio moiety, is of significant interest in medicinal chemistry. ontosight.ai Compounds containing both mercapto and carboxylic acid groups are often investigated as potential inhibitors for enzymes like proteases, which are implicated in a range of diseases, including cardiovascular and infectious diseases. ontosight.ai

Furthermore, the 3-phenylpropylthio group can be attached to heterocyclic scaffolds known for their biological activity. Research has demonstrated the microwave-assisted synthesis of 3- and 4-substituted-5-((3-phenylpropyl)thio)-4H-1,2,4-triazoles. zsmu.edu.uascispace.com This reaction involves alkylating a parent triazole-thiol with (3-bromopropyl)benzene (B42933) to introduce the 3-phenylpropylthio side chain. zsmu.edu.ua Given that the 1,2,4-triazole (B32235) nucleus is a privileged scaffold in medicinal chemistry, such derivatives are explored for a wide array of pharmacological activities. scispace.com

Derivatives like 2-Amino-3-phenyl-1-propanethiol are also considered valuable candidates for the development of new pharmaceuticals, acting as intermediates in organic synthesis pathways that lead to more complex and potentially therapeutic compounds. evitachem.com A Canadian patent also lists this compound in the context of developing 1,3-benzothiazinone derivatives, further highlighting its role as a building block in creating diverse molecular architectures for potential drug discovery. google.com

Table 1: Examples of Pharmaceutical Intermediates and Derivatives

| Compound Name | CAS/ID | Application/Significance | Source |

|---|---|---|---|

| (2S,5S)-1-((S)-3-mercapto-2-methylpropanoyl)-5-(3-phenylpropylthio)pyrrolidine-2-carboxylic acid | CHEMBL443353 | Potential protease inhibitor for pharmacological applications. | ontosight.ai |

| 3-(Thiophen-2-ylmethyl)-4-amino-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole | N/A | A 1,2,4-triazole derivative synthesized to explore new biologically active substances. | zsmu.edu.ua |

| 3-(2-Bromophenyl)-4-phenyl-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole | N/A | Synthesized via microwave irradiation as a potential bioactive compound. | zsmu.edu.ua |

| 2-Amino-3-phenyl-1-propanethiol | 15159715 (PubChem CID) | Candidate for developing new pharmaceuticals and an intermediate in organic synthesis. | evitachem.com |

Contributions to Agrochemical Design and Synthesis

In the field of agrochemicals, thiols and their derivatives are essential building blocks for creating new pesticides and herbicides. sigmaaldrich.com While direct applications of this compound are not as extensively documented as in pharmaceuticals, the structural motif of a 3-phenylpropyl group attached to sulfur is found in compounds designed for crop protection.

For instance, research into new antifungal agents has led to the synthesis of dithiocarbamates with a (((1-(4-substitutedphenyl)-3-oxo-3-phenylpropyl)thio)carbonothioyl) structure. These compounds, derived from L-tryptophan and chalcones, have shown in vitro activity against the phytopathogen Fusarium oxysporum, suggesting that the 3-phenylpropylthio-like core could be a valuable component in future agrochemical agents. mdpi.com

Similarly, the 3-phenylpropane skeleton is explored in other potential agrochemicals. A series of novel 3-phenylpropan-1-one oxime ethers containing a pyridine (B92270) moiety were synthesized and evaluated for their antifungal activities against Sclerotinia sclerotiorum and Botrytis cinerea. sioc-journal.cn The use of this ketone, a close structural relative of this compound, underscores the interest in the 3-phenylpropane framework for developing new pesticide leads. sioc-journal.cn The toxicity of some pesticides, such as chlorothalonil, is known to be exerted by targeting essential thiol groups within fungal cells, which further establishes the importance of thiol chemistry in agrochemical science. researchgate.net

Advanced Materials Science: Polymeric Applications and Coatings

The thiol group of this compound is highly reactive in polymerization reactions, particularly in the formulation of advanced polymers and coatings with tailored properties.

Thiol-ene photopolymerization is a "click" chemistry reaction that has garnered significant interest for applications in dental restorative materials. researchgate.netmdpi.com This type of polymerization offers several advantages over traditional methacrylate-based resins, including rapid curing rates, high functional group conversion, and a significant reduction in polymerization-induced shrinkage stress. thieme-connect.de Reduced stress is critical in dental composites as it minimizes the risk of clinical failure at the bonded interface with the tooth. beilstein-journals.org

In these systems, multifunctional thiols are reacted with multifunctional 'ene' monomers. The reaction proceeds via a step-growth mechanism, which delays the formation of a crosslinked network (gel point), allowing more of the volumetric shrinkage to occur before the material solidifies. This process dramatically reduces the final stress imparted to the surrounding tooth structure. While many studies utilize multifunctional thiols like pentaerythritol (B129877) tetra(3-mercaptopropionate) (PETMP) to achieve a crosslinked network, the fundamental chemistry involves the radical-mediated addition of a thiol across a carbon-carbon double bond, a reaction characteristic of this compound. beilstein-journals.org The incorporation of thiol-ene mixtures into dental resins has been shown to synergistically combine good mechanical properties with lower shrinkage stress.

The modification of polymers with thiol groups is a well-established strategy for enhancing their mechanical and physical properties. Thiolated polymers, or "thiomers," can form disulfide bonds, which contribute to higher stability and improved viscoelastic properties. accelachem.com

In the context of thiol-ene and thiol-yne polymer networks, the choice of monomers and their stoichiometry can be used to precisely tune the mechanical properties of the final material. For example, by creating networks with an excess of thiol functional groups, the material's modulus can be significantly altered. cymitquimica.com Studies on thiol-modified phenol (B47542) derivatives used in thiol-ene photopolymerizations have shown they can produce polymers with better flexural strength and modulus of elasticity compared to standard thiol monomers, especially after water storage. Furthermore, research on thiol-yne "click" hydrogels has revealed that controlling the stereochemistry of the double bond formed during the reaction can change the stiffness of the resulting hydrogel by a factor of three, demonstrating a sophisticated method for engineering mechanical properties without altering other physical parameters. nih.govagrifoodscience.com

Biomedical Applications: Diagnostic Agents and Imaging Probes

The nucleophilic nature of the thiol group makes it a valuable anchor for attaching fluorophores and other signaling molecules, positioning thiol-containing compounds as key components in the development of diagnostic agents and imaging probes. While specific probes based on this compound are not widely documented, the functional principles are broadly applicable.

The unique structure of its derivative, 2-Amino-3-phenyl-1-propanethiol, makes it a candidate for measuring mitochondrial membrane depolarization, a characteristic of bioenergetic dysfunction. biosynth.com In the broader field of molecular imaging, click chemistry is a powerful tool for developing probes. Patents describe the use of thiol-containing molecules in the synthesis of imaging probes for detecting hypoxic tumors, which can be visualized using techniques like positron emission tomography (PET). researchgate.net

Fluorescence-based probes are particularly important for detecting biologically relevant species. Research into 4'-diethylamino-3-mercaptoflavone, a thiol-containing compound, shows that it undergoes an excited-state intramolecular proton-transfer (ESIPT) reaction, resulting in a large Stokes shift. impactfactor.org This property is highly desirable for developing ratiometric fluorescent sensors for use in biology, pharmacology, and environmental science. impactfactor.org

Protein Modification and Bioconjugation Strategies utilizing Thiol Functionality

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, heavily relies on the unique reactivity of specific functional groups. evitachem.com The thiol group is exemplary for this purpose due to its high nucleophilicity, especially when compared to the amino groups also present in proteins. evitachem.com The thiol group of cysteine residues is one of the most widely targeted sites for the specific modification of proteins. sigmaaldrich.com

The thiol-yne click reaction is a powerful, metal-free method for immobilizing thiol-containing molecules onto polymer surfaces or for conjugating them to other molecules. This reaction is efficient, selective, and can be initiated by UV light under mild conditions, making it highly suitable for working with sensitive biomolecules. evitachem.com It allows for the formation of stable thioether bonds, effectively linking proteins, peptides, or other biological indicators to a substrate for diagnostic or functional purposes. evitachem.com

Another advanced strategy involves a dearomatization–rearomatization process. In this method, a tyrosine residue on a protein is oxidized in situ to generate an electrophilic intermediate, which can then readily react with a thiol via a Michael addition, providing another route for site-specific protein modification. These strategies showcase the versatility of the thiol functional group, the core reactive element of this compound, in the sophisticated field of bioconjugation and protein engineering. evitachem.com

Biological Activities and Medicinal Chemistry Research on 3 Phenylpropane 1 Thiol and Its Analogs

Anti-inflammatory Compound Development and Related Therapeutic Avenues

The search for new and effective anti-inflammatory agents has led researchers to explore a variety of chemical scaffolds, including derivatives of 3-phenylpropane-1-thiol. The core structure of this compound presents a versatile platform for the development of molecules with potential therapeutic applications in inflammation. mdpi.comnih.gov

One area of investigation involves the synthesis of novel pyrazole-carboxamide derivatives. For instance, a series of 3-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized and evaluated for their anti-inflammatory properties. nih.gov In vivo studies using the carrageenan-induced rat paw edema model, a standard method for assessing acute inflammation, revealed that all the synthesized compounds exhibited potent anti-inflammatory activity. nih.gov

Another approach has focused on benzimidazole (B57391) derivatives. Researchers have designed and synthesized a series of neoteric benzylidene amino-benzimidazole scaffolds, which were then assessed for their anti-inflammatory and antioxidant potential. tandfonline.com Specifically, compounds such as 3-(2-((2-methylbenzylidene)amino)-1H-benzo[d]imidazol-1-yl)-1-phenylpropan-1-one and 3-(2-((4-methylbenzylidene)amino)-1H-benzo[d]imidazol-1-yl)-1-phenylpropan-1-one demonstrated significant anti-inflammatory action. tandfonline.com These findings were supported by molecular docking studies that showed the designed analogs dynamically confined within the active site of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. tandfonline.com

Furthermore, 1,2,4-triazole (B32235) derivatives have also been identified as a promising class of compounds with anti-inflammatory properties. mdpi.com A large number of compounds containing the 1,2,4-triazole ring system have been incorporated into various therapeutically interesting drug candidates. nih.gov The synthesis of new 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole derivatives containing a phenylalanine moiety has been explored, with the resulting compounds showing appreciable anti-inflammatory activity. mdpi.comresearchgate.net The anti-inflammatory effects of one such 1,2,4-triazole derivative were found to be comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs) in nystatin-induced paw edema in rats. mdpi.comresearchgate.net

These studies highlight the potential of utilizing the this compound backbone and related heterocyclic structures in the development of novel anti-inflammatory agents. The diverse synthetic strategies and positive preclinical results provide a strong foundation for further research in this therapeutic area.

Antifungal Activity of 3-Phenylpropanone Oxime Ethers and Triazole Derivatives

The rising incidence of fungal infections and the emergence of drug-resistant strains necessitate the development of novel antifungal agents. seejph.com Research has shown that derivatives of this compound, particularly 3-phenylpropanone oxime ethers and various triazole derivatives, exhibit promising antifungal activity. sioc-journal.cndiscoveryjournals.org

3-Phenylpropanone Oxime Ethers:

A series of novel 3-phenylpropan-1-one oxime ethers containing a pyridine (B92270) moiety have been synthesized and evaluated for their antifungal activities. sioc-journal.cn Using the mycelium growth rate method, these compounds were tested against Sclerotinia sclerotiorum and Botrytis cinerea, two significant plant pathogenic fungi. sioc-journal.cn The results indicated that some of the synthesized compounds displayed high antifungal activity against both fungal species. sioc-journal.cn The presence of the >C=N-O-R moiety in oxime ethers is believed to be crucial for their biological activity. mdpi.com Microwave-assisted synthesis has also been employed to prepare aza-arenes from 3-phenylpropanone O-phenyl oxime ethers, demonstrating the versatility of this chemical class. mdpi.com

Triazole Derivatives:

The 1,2,4-triazole ring is a key pharmacophore in many antifungal drugs. discoveryjournals.org A significant number of 1,2,4-triazole-containing ring systems have been incorporated into a wide variety of therapeutically interesting drug candidates, including antimicrobial agents. nih.gov

Several studies have focused on synthesizing novel 1,2,4-triazole derivatives and evaluating their antifungal efficacy:

Triazole-3-thiol Derivatives: Novel triazole-3-thiol derivatives containing a substituted phenyl moiety have been designed as inhibitors of enolase 1 (Eno1) in Candida albicans. seejph.com Molecular docking studies showed that these compounds have similar binding modes to the known antifungal drug Fluconazole. seejph.com In vitro testing confirmed that all synthesized derivatives exhibited notable antifungal efficacy against Candida albicans. seejph.com

Schiff Bases of 1,2,4-triazole-3-thiol: A series of Schiff bases based on a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold were synthesized and screened. nih.gov These derivatives showed significant antifungal activity against Microsporum gypseum, with some compounds demonstrating activity superior to the standard drug ketoconazole. nih.gov However, they were not effective against Candida albicans or Aspergillus niger. nih.gov

Quinazoline-Triazole Hybrids: A series of 3-[4-(substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4 triazole-3-yl-methoxy)-phenyl]-2-phenyl-3H-quinazoline-4-one compounds were screened for antifungal activity. The nitro-substituted derivative exhibited good activity against Aspergillus niger. discoveryjournals.org

Imidazo[2,1-c] seejph.comsioc-journal.cnpensoft.nettriazoles: A series of 3-(un)substituted-7-aryl-5H-6,7-dihydroimidazo[2,1-c] seejph.comsioc-journal.cnpensoft.nettriazoles were screened, with 7-(4-Chlorophenyl)-5H-6,7-dihydroimidazo[2,1-c] seejph.comsioc-journal.cnpensoft.nettriazole-3-thiol showing superior antifungal activity compared to Miconazole. discoveryjournals.org

These findings underscore the potential of 3-phenylpropanone oxime ethers and, in particular, diverse 1,2,4-triazole derivatives as sources for new antifungal agents. The modular nature of these scaffolds allows for systematic structural modifications to optimize their antifungal potency and spectrum of activity.

Antimicrobial Potential of Sulfonamide Derivatives of 1,2,4-Triazole-3-thiol

The escalating threat of microbial infections and the rise of drug-resistant pathogens necessitate the urgent development of new and effective antimicrobial agents. nih.govbohrium.com A promising strategy in this endeavor is the synthesis of hybrid molecules that combine different pharmacophores. One such approach involves the creation of sulfonamide derivatives of 1,2,4-triazole-3-thiol, which have demonstrated significant antimicrobial potential. pensoft.netbohrium.com

Recent research has focused on the synthesis and in vitro evaluation of new sulfonamide derivatives containing a 1,2,4-triazole-3-thiol ring system. pensoft.netbohrium.com These compounds have been tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungal species.

Key Findings:

Broad-Spectrum Activity: The synthesized sulfonamide-1,2,4-triazole derivatives have shown high activity against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus pneumoniae, and Bacillus subtilis. pensoft.netbohrium.com They also exhibit moderate to high activity against Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, Neisseria gonorrhoeae, and Helicobacter pylori. bohrium.com

Antifungal Efficacy: In addition to their antibacterial properties, these compounds are highly active against the fungal species Candida albicans. pensoft.netbohrium.com

Mechanism of Action: Computational studies suggest that these derivatives can target the carbonic anhydrase enzyme of H. pylori. pensoft.netbohrium.com By interacting with the enzyme's active site, they disrupt the acid-base balance, which in turn affects the virulence and pathogenicity of the bacterium. pensoft.netbohrium.com The interaction with the zinc-binding domain of the H. pylori carbonic anhydrase enzyme is a key aspect of their proposed mechanism. bohrium.comuobaghdad.edu.iq

Synthesis and Characterization:

The synthesis of these novel compounds has been achieved through microwave-assisted chemical synthesis, resulting in good yield and purity. pensoft.net The structures of the synthesized compounds have been confirmed using various spectroscopic techniques, including FT-IR and 1H-NMR. pensoft.netbohrium.com

The following table summarizes the antimicrobial activity of some newly synthesized sulfonamide derivatives of 1,2,4-triazole-3-thiol, as indicated by their minimum inhibitory concentration (MIC) values against various microorganisms.

| Compound | S. aureus | S. pneumonia | B. subtilis | P. aeruginosa | E. coli | N. gonorrhoeae | H. pylori | C. albicans |

| Compound 6a | High Activity | High Activity | High Activity | High Activity | Moderate Activity | Moderate Activity | High Activity | High Activity |

| Compound 6b | Moderate Activity | Moderate Activity | Moderate Activity | Moderate Activity | Low Activity | Low Activity | Moderate Activity | Moderate Activity |

Data based on in vitro evaluations. bohrium.com

The promising in vitro antimicrobial activity of sulfonamide derivatives of 1,2,4-triazole-3-thiol, coupled with insights into their potential mechanism of action, makes them valuable candidates for further development in the fight against microbial infections.

Hepatoprotective Investigations with 1,2,4-Triazole Derivatives

Liver diseases represent a significant global health concern, creating a continuous need for effective and affordable hepatoprotective agents. pharmj.org.ua In this context, derivatives of 1,2,4-triazole have emerged as a pharmacologically valuable class of compounds with demonstrated potential for liver protection. pharmj.org.uascispace.com Several studies have investigated the hepatoprotective effects of newly synthesized 1,2,4-triazole derivatives, particularly in models of toxic hepatitis. pharmj.org.uascispace.com

Research has shown that certain 1,2,4-triazole-3-thione derivatives can mitigate liver damage induced by hepatotoxic agents like carbon tetrachloride. pharmj.org.ua In one study, the hepatoprotective activity of 43 newly synthesized 1,2,4-triazole-3-thione derivatives was evaluated. pharmj.org.ua The ability of these compounds to protect liver cells was assessed by measuring their effect on key biochemical markers of liver function, such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), which are released into the bloodstream upon liver cell damage. pharmj.org.ua

Key Findings from a Study on Carbon Tetrachloride-Induced Hepatitis:

Out of 43 tested compounds, five demonstrated a significant ability to improve survival rates in experimental animals. pharmj.org.ua

One particular compound, designated as 2c , was notably effective, contributing to an 85.71% survival rate. pharmj.org.ua

This compound also led to a significant reduction in the levels of liver enzymes, with a 33.43% decrease in ALT and a 34.33% decrease in AST . pharmj.org.ua

Another area of investigation has been the hepatoprotective effects of 1,2,4-triazole derivatives in the context of tetracycline-induced hepatitis. scispace.com A study on a potassium salt of a 1,2,4-triazole derivative, specifically potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazole-3-yl)thio)acetate, revealed a hepatoprotective effect comparable to the reference drug Thiotriazolin®. scispace.com This compound also exhibited antioxidant properties, which may contribute to its liver-protective mechanism. scispace.com

Furthermore, N-acylated amino acids, which can be incorporated into triazole derivatives, are also known for their hepatoprotective action. mdpi.com This suggests that hybrid molecules combining these two pharmacophores could offer enhanced therapeutic benefits.

The collective findings from these studies underscore the potential of 1,2,4-triazole derivatives as a promising scaffold for the development of new hepatoprotective drugs. Further research into the structure-activity relationships of these compounds could lead to the identification of even more potent and safer therapeutic agents for the management of liver diseases.

Enzyme Inhibition and Receptor Modulation Studies by this compound Derivatives

Derivatives of this compound have been the subject of extensive research in medicinal chemistry, particularly in the areas of enzyme inhibition and receptor modulation. The versatile structure of this compound allows for the design and synthesis of a wide range of analogs that can interact with various biological targets.

Enzyme Inhibition:

One of the key areas of investigation has been the development of enzyme inhibitors. Aminopeptidase (B13392206) N (APN), a metalloproteinase involved in tumor invasion and metastasis, has been a significant target. nih.govnih.gov A novel class of inhibitors has been developed using 3-phenylpropane-1,2-diamine (B1211460) as a scaffold. nih.gov Preliminary studies have shown that some of these compounds exhibit potent and selective inhibitory activity against APN. nih.gov For example, compound 12i was found to have an IC50 value of 15.5 ± 1.2 µM. nih.gov Further research led to the design of tripeptide analogs with the same scaffold, with compounds A6 and B6 showing good potency with IC50 values of 8.8 ± 1.3 µM and 8.6 ± 1.1 µM, respectively. nih.gov

In addition to APN, other enzymes have also been targeted. A series of 1,2,4-triazole bearing azinane analogues were synthesized and evaluated for their inhibitory potential against several enzymes, including acetylcholinesterase (AChE), α-glucosidase, and urease. acs.org Methyl phenyl and dimethyl phenyl substituted derivatives were found to be the most potent inhibitors against these enzymes. acs.org Furthermore, novel carvacrol-based 2-aminothiol and sulfonic acid derivatives have been synthesized and studied as inhibitors of metabolic enzymes. bohrium.com

Receptor Modulation:

The 3-phenylpropyl moiety has also been incorporated into molecules designed to modulate the activity of various receptors. For instance, this group has been used in the development of A3 adenosine (B11128) receptor agonists. nih.gov Macrocyclic derivatives containing a N6-(3-phenylpropyl) substituent have been synthesized and shown to be potent A3AR agonists. nih.gov

The dopamine (B1211576) transporter (DAT) is another important target. A series of analogs related to 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine have been synthesized and evaluated for their ability to bind to DAT and inhibit dopamine uptake. acs.org

Furthermore, the 3-phenylpropyl group has been identified as a substituent in compounds that modulate the activity of the immunoinhibitory receptor PD-1. google.com

The following table summarizes some of the enzyme and receptor targets of this compound derivatives and the observed activities:

| Derivative Class | Target | Activity |

| 3-Phenylpropane-1,2-diamine analogs | Aminopeptidase N (APN) | Potent and selective inhibition |

| 1,2,4-Triazole bearing azinane analogs | Acetylcholinesterase (AChE), α-glucosidase, urease | Potent inhibition |

| Carvacrol-based 2-aminothiol and sulfonic acid derivatives | Metabolic enzymes | Inhibition |

| Macrocyclic N6-(3-phenylpropyl) derivatives | A3 Adenosine Receptor | Potent agonism |

| 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine analogs | Dopamine Transporter (DAT) | Binding and uptake inhibition |

| Compounds with a 3-phenylpropyl substituent | Programmed cell death protein 1 (PD-1) | Modulation of activity |

These studies demonstrate the broad applicability of the this compound scaffold in designing molecules that can interact with a variety of biological targets, highlighting its importance in medicinal chemistry research.

Hydrophobic and Metal Ion Interactions in Biological Systems Mediated by Phenylpropyl Thiol Moieties

The phenylpropyl thiol moiety plays a significant role in mediating interactions within biological systems, primarily through hydrophobic interactions and coordination with metal ions. These interactions are crucial for the biological activity of many molecules containing this structural feature.

Hydrophobic Interactions:

The phenyl group of the phenylpropyl thiol moiety is inherently hydrophobic, allowing it to participate in hydrophobic interactions with nonpolar regions of biological macromolecules such as proteins and enzymes. up.ac.za These interactions are a key driving force for the binding of ligands to their target sites. For example, in the context of enzyme inhibition, the isopropyl moiety of certain tyrosinase inhibitors has been shown to make hydrophobic interactions with the active site of the enzyme. nih.gov Similarly, the phenylpropyl fragment in a series of monoacylglycerol lipase (B570770) (MAGL) inhibitors was introduced to maximize lipophilic interactions within the enzyme's binding pocket. unipi.it

Metal Ion Interactions:

The thiol group (-SH) of the phenylpropyl thiol moiety is a soft ligand and has a strong affinity for metal ions, which are often found in the active sites of metalloenzymes. nih.gov This ability to coordinate with metal ions is a key aspect of the mechanism of action for many enzyme inhibitors.

For instance, computational studies on sulfonamide derivatives of 1,2,4-triazole-3-thiol have shown that the sulfur substituent of the triazole ring can coordinate with the zinc ion in the active site of H. pylori carbonic anhydrase. uobaghdad.edu.iq This interaction is critical for the inhibitory activity of these compounds.

The interplay between hydrophobic interactions and metal ion coordination can be seen in the binding of α-lactalbumins to phenyl-Sepharose. nih.gov These proteins bind to the hydrophobic phenyl groups on the stationary phase in the absence of certain metal ions and can be eluted by the addition of calcium ions, demonstrating a metal-ion-dependent hydrophobic interaction. nih.gov

The following table summarizes the types of interactions mediated by the phenylpropyl thiol moiety and their significance in biological systems:

| Moiety Component | Type of Interaction | Biological Significance | Example |

| Phenyl Group | Hydrophobic Interactions | Binding to nonpolar regions of proteins and enzymes | Monoacylglycerol lipase (MAGL) inhibitors unipi.it |

| Thiol Group | Metal Ion Coordination | Inhibition of metalloenzymes | H. pylori carbonic anhydrase inhibitors uobaghdad.edu.iq |

| Phenylpropyl Thiol Moiety | Combined Hydrophobic and Metal Ion Interactions | Modulation of protein conformation and activity | Metal-ion-dependent hydrophobic-interaction chromatography of α-lactalbumins nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have been instrumental in optimizing their therapeutic potential across various applications, including as enzyme inhibitors and receptor antagonists.

One area where SAR has been extensively applied is in the development of inhibitors for aminopeptidase N (APN), a key enzyme in tumor progression. nih.gov By systematically modifying a series of tripeptide analogs built on a 3-phenylpropane-1,2-diamine scaffold, researchers were able to identify key structural features that govern their inhibitory activity. nih.gov These studies revealed that the nature and substitution pattern of the amino acid residues, as well as the stereochemistry of the diamine core, play a critical role in determining the potency of the inhibitors. nih.gov

In the context of neurokinin-3 receptor (NK3R) antagonists, SAR studies have been employed to develop compounds with reduced environmental impact. kyoto-u.ac.jp By introducing labile functional groups into the structure of talnetant (B1681221) derivatives, researchers aimed to create compounds that would degrade into less active species in the environment. kyoto-u.ac.jp These studies involved a careful analysis of how different structural modifications affected both the receptor binding affinity and the environmental stability of the compounds. kyoto-u.ac.jp

Furthermore, SAR studies of serine-derived 2-oxo-3-oxetanyl amides have provided valuable information for the design of new therapeutic agents. scispace.com

The following table provides a conceptual overview of how structural modifications in this compound derivatives can impact their biological activity, based on general principles of medicinal chemistry and findings from related studies.

| Structural Modification | Potential Impact on Biological Activity | Rationale |

| Substitution on the Phenyl Ring | Can enhance or decrease activity depending on the substituent and target. | Electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, affecting its binding affinity. |

| Modification of the Alkyl Chain | Can alter the flexibility and spatial orientation of the molecule. | Changes in chain length or the introduction of rigid elements can optimize the fit of the molecule into the binding site of a target protein. |

| Replacement of the Thiol Group | Can change the metal-coordinating properties and polarity of the molecule. | Replacing the thiol with other functional groups can modulate the compound's ability to interact with metalloenzymes and can also affect its pharmacokinetic properties. |

| Introduction of Chiral Centers | Can lead to stereoselective binding to the target. | Biological targets are often chiral, and one enantiomer of a chiral drug may have significantly higher activity than the other. |

Computational Chemistry and Theoretical Characterization of 3 Phenylpropane 1 Thiol Systems

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. This method is used to calculate the ground-state properties of a system by focusing on the electron density rather than the complex many-electron wavefunction.

For 3-Phenylpropane-1-thiol, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to perform geometry optimization. sapub.orgnih.gov This process finds the lowest energy conformation of the molecule, providing precise theoretical values for bond lengths, bond angles, and dihedral angles. The optimization reveals the three-dimensional arrangement of the atoms, including the flexible propyl chain, the planar phenyl ring, and the orientation of the thiol group. The resulting optimized structure is the basis for most other computational analyses.

Table 1: Predicted Structural Parameters of this compound from DFT Geometry Optimization Note: These are representative values expected from a DFT calculation and may vary slightly based on the specific functional and basis set used.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | S-H | ~1.34 Å |

| Bond Length | C-S | ~1.82 Å |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Angle | C-S-H | ~96.5° |

| Bond Angle | C-C-S | ~111.0° |

| Dihedral Angle | C-C-C-S | Variable (defines chain conformation) |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.comirjweb.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.comresearchgate.net A small energy gap suggests high polarizability and high chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large gap indicates high stability and lower reactivity. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. irjweb.comresearchgate.net These descriptors provide insight into its potential as an electrophile or nucleophile. While specific studies on this compound are not prevalent, analysis of a structurally similar molecule, propylbenzene (C9H12), shows a HOMO-LUMO gap that indicates moderate reactivity. researchgate.net For this compound, the presence of the sulfur atom's lone pairs would likely raise the HOMO energy, potentially reducing the gap and increasing reactivity compared to its alkane counterpart.

Table 2: Calculated Reactivity Descriptors for a Molecule of Formula C9H12 (Propylbenzene) as an Analogue Note: These values, derived from a study on propylbenzene researchgate.net, serve as an illustration of the types of parameters obtained from FMO analysis. The presence of a thiol group in this compound would alter these values.

| Parameter | Formula | Predicted Value (eV) |

|---|---|---|

| EHOMO | -I | -8.73 |

| ELUMO | -A | -0.19 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 8.54 |

| Ionization Potential (I) | -EHOMO | 8.73 |

| Electron Affinity (A) | -ELUMO | 0.19 |

| Global Hardness (η) | (I - A) / 2 | 4.27 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.46 |

| Electrophilicity Index (ω) | μ² / 2η | 2.33 |

Natural Bond Orbital (NBO) Analysis of Intra- and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This technique provides a detailed picture of the bonding and electronic structure within a molecule.

A key feature of NBO analysis is its ability to quantify the stabilization energy (E(2)) associated with "donor-acceptor" interactions between filled (donor) and empty (acceptor) orbitals. These interactions, also known as hyperconjugation, are crucial for understanding molecular stability. For this compound, NBO analysis would reveal:

Intramolecular interactions: Key interactions would likely involve the delocalization of electron density from the sulfur atom's lone pairs (nS) into the antibonding orbitals (σ) of adjacent C-C or C-H bonds. Similarly, interactions between the π orbitals of the phenyl ring and the σ orbitals of the propyl chain would be quantified.

Intermolecular interactions: When studying dimers or clusters, NBO can help characterize non-covalent interactions like hydrogen bonding (e.g., S-H···S) or π-stacking between phenyl rings of adjacent molecules.

These calculated stabilization energies provide quantitative evidence for the electronic effects that govern the molecule's structure and reactivity.

Molecular Docking Simulations for Ligand-Target Interactions and Pharmacological Potential

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govpensoft.net It is a vital tool in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of their interaction. nih.gov

While no specific molecular docking studies featuring this compound as a primary ligand are prominently published, its structural features suggest potential for various biological interactions. The phenyl group can engage in hydrophobic and π-π stacking interactions within a protein's binding pocket, while the thiol group can act as a hydrogen bond donor or, more significantly, form covalent bonds with specific residues like cysteine or interact with metal centers in metalloenzymes.

A hypothetical docking study of this compound against a target protein would yield results such as binding affinity (measured in kcal/mol) and a detailed map of the interactions stabilizing the ligand-receptor complex.

Table 3: Illustrative Data from a Hypothetical Molecular Docking Simulation

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Hypothetical Kinase A | -6.8 | Phe-82, Leu-134 | Hydrophobic/π-π stacking |

| Hypothetical Kinase A | -6.8 | Ser-15 | Hydrogen Bond (with S-H) |

| Hypothetical Metalloproteinase B | -7.2 | Cys-201 | Hydrophobic |

| Hypothetical Metalloproteinase B | -7.2 | Zn²⁺ cofactor | Metal-Sulfur coordination |

Prediction of Spectroscopic Properties through Theoretical Calculations (IR, UV-Vis)

Computational methods, particularly DFT, can accurately predict various spectroscopic properties of molecules. By calculating the vibrational frequencies of the optimized molecular geometry, a theoretical Infrared (IR) spectrum can be generated. This calculated spectrum can be used to assign the vibrational modes observed in an experimental spectrum. For this compound, key predicted IR peaks would include:

S-H stretch: A weak to medium intensity peak around 2550-2600 cm⁻¹.

Aromatic C-H stretch: Peaks appearing above 3000 cm⁻¹.

Aliphatic C-H stretch: Strong peaks in the 2850-2960 cm⁻¹ region.

C=C aromatic ring stretch: Characteristic peaks in the 1450-1600 cm⁻¹ region.

C-S stretch: A weaker peak typically found in the 600-800 cm⁻¹ range.

Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate the electronic transitions that give rise to an Ultraviolet-Visible (UV-Vis) spectrum. For this compound, the calculation would predict the absorption maxima (λmax) corresponding to π → π* transitions within the phenyl ring, which are expected to occur in the UV region.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. pensoft.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular vibrations, and interactions with the surrounding environment.

For this compound, an MD simulation could be used to:

Explore Conformational Space: Analyze the rotational flexibility of the propyl chain and determine the most populated conformations in a given environment.

Study Solvation Effects: Simulate the molecule in a solvent box (e.g., water or an organic solvent) to understand how solvent molecules arrange around the solute and to calculate properties like the free energy of solvation. This is particularly relevant for understanding its solubility and partitioning behavior (e.g., logP). acs.org

Analyze Ligand-Protein Dynamics: If docked into a protein, MD simulations can assess the stability of the binding pose over time, revealing how the ligand and protein adapt to each other. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Biological and Chemical Attributes

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical regression or classification models that correlate the chemical structure of a compound with its biological activity or a physicochemical property, respectively. wikipedia.orglibretexts.org These models are built using a dataset of compounds for which the activity/property is known, and they aim to predict the same for new, untested molecules. wikipedia.orgjocpr.com

To include this compound in a QSAR/QSPR study, a set of numerical parameters known as molecular descriptors would first be calculated. researchgate.net These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum-chemical (e.g., HOMO/LUMO energies). researchgate.net

For example, in a QSPR model predicting the boiling point of various thiols, descriptors for this compound would be calculated and used as input variables. In a QSAR model for predicting toxicity, its descriptors would be used to estimate its potential toxic effect based on the established relationship from the training set of known toxicants. nih.gov

Table 4: Representative Molecular Descriptors for this compound for use in QSAR/QSPR Models

| Descriptor Class | Descriptor Name | Typical Calculated Value |

|---|---|---|

| Constitutional | Molecular Weight | 152.26 g/mol |

| Physicochemical | LogP (octanol-water partition coefficient) | ~3.2 - 3.7 |

| Topological | Number of Rotatable Bonds | 3 |

| Electronic | Topological Polar Surface Area (TPSA) | 1 Ų |

| Quantum-Chemical | HOMO-LUMO Gap (ΔE) | (Model Dependent) |

| Quantum-Chemical | Dipole Moment | (Model Dependent) |

Advanced Spectroscopic and Analytical Techniques in 3 Phenylpropane 1 Thiol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 3-Phenylpropane-1-thiol, providing unambiguous information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenyl group typically appear as a multiplet in the downfield region (around 7.1-7.3 ppm). The aliphatic protons of the propyl chain give rise to signals with characteristic chemical shifts and coupling patterns. The methylene protons adjacent to the phenyl group (-CH₂-Ph) are expected around 2.7 ppm, the methylene protons adjacent to the sulfur atom (-CH₂-SH) around 2.5 ppm, and the central methylene protons (-CH₂-) as a multiplet around 1.9 ppm. The thiol proton (-SH) typically appears as a triplet around 1.3 ppm, although its chemical shift can be variable and it may experience exchange with deuterated solvents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The aromatic carbons of the phenyl ring resonate in the range of 126-142 ppm. The carbon of the methylene group attached to the phenyl ring is expected around 36 ppm, the central methylene carbon around 34 ppm, and the carbon bonded to the sulfur atom around 25 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 7.1 - 7.3 (m) | 126 - 129 |

| Quaternary Aromatic C | - | ~142 |

| Ph-C H₂- | 2.7 (t) | ~36 |

| -CH₂-C H₂-CH₂- | 1.9 (quint) | ~34 |

| -C H₂-SH | 2.5 (q) | ~25 |

| -SH | 1.3 (t) | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions. (m = multiplet, t = triplet, q = quartet, quint = quintet).

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of this compound, providing a molecular fingerprint based on the absorption or scattering of infrared radiation.

The IR spectrum of this compound is characterized by several key absorption bands. A weak band corresponding to the S-H stretching vibration is typically observed in the region of 2550-2600 cm⁻¹. The C-S stretching vibration appears in the fingerprint region, usually between 600 and 800 cm⁻¹. The aromatic C-H stretching vibrations are found just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹. The characteristic C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The S-H and C-S stretching vibrations are also observable in the Raman spectrum and can be useful for structural confirmation. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict and assign the vibrational frequencies observed in both IR and Raman spectra researchgate.net.

Interactive Data Table: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| S-H Stretch | 2550 - 2600 | Weak (IR), Medium (Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-S Stretch | 600 - 800 | Weak to Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and investigating the fragmentation pathways of this compound. With a molecular formula of C₉H₁₂S, the compound has a monoisotopic mass of approximately 152.07 g/mol chemspider.comnih.govnist.gov.

In electron ionization mass spectrometry (EI-MS), this compound will undergo fragmentation to produce a characteristic pattern of ions. The molecular ion peak (M⁺) would be observed at m/z 152. A prominent fragment is often the tropylium ion (C₇H₇⁺) at m/z 91, formed by benzylic cleavage and rearrangement, which is a common feature for compounds containing a propylbenzene moiety. Other expected fragments could arise from the loss of the thiol group (-SH), the propyl chain, or other rearrangements. Analysis of these fragmentation patterns is essential for confirming the molecular structure.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound